6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol
Overview
Description
6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyridazines and pyridazinones are known to interact with a range of biological targets, depending on their specific structure and functional groups . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of these compounds typically involves binding to their target proteins and modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .
Biochemical pathways
Pyridazines and pyridazinones can affect a variety of biochemical pathways, again depending on their specific targets. These could include pathways involved in cell growth and proliferation, neurotransmission, immune response, and many others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of these compounds can include changes in cell growth and proliferation, modulation of immune response, alteration of neurotransmission, and many others, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE enzymes can lead to changes in cyclic AMP (cAMP) levels, which in turn affect various cellular responses such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of PDE enzymes, preventing the breakdown of cAMP and cyclic GMP (cGMP). This inhibition results in elevated levels of these cyclic nucleotides, which can activate protein kinase A (PKA) and protein kinase G (PKG), leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and improved physiological responses. At higher doses, it can lead to toxic or adverse effects, including disrupted cellular function and potential organ damage . Threshold effects are often observed, where a specific dosage range produces optimal results without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PDEs, which play a role in the metabolism of cyclic nucleotides. The compound’s influence on metabolic flux and metabolite levels can lead to altered cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
3-[ethyl(2-hydroxyethyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-11(5-6-12)7-3-4-8(13)10-9-7/h3-4,12H,2,5-6H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRQJBOMTUEVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.